tert-Butyl 2-amino-3-(tert-butyl)benzoate
Description
tert-Butyl 2-amino-3-(tert-butyl)benzoate is a substituted benzoate ester featuring an amino group at the 2-position and a tert-butyl group at the 3-position of the aromatic ring, with an additional tert-butyl ester moiety at the carboxylate position. Its synthesis typically involves multi-step reactions, including Friedel-Crafts alkylation, nitration, reduction, and esterification .
Properties
IUPAC Name |
tert-butyl 2-amino-3-tert-butylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-14(2,3)11-9-7-8-10(12(11)16)13(17)18-15(4,5)6/h7-9H,16H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHINBOPUUYFHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 2-amino-3-(tert-butyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The structure of this compound includes several key functional groups that contribute to its biological activity:
- tert-butyl group : Enhances lipophilicity and solubility, facilitating membrane permeability.
- Amino group : Capable of forming hydrogen bonds, influencing interactions with biological targets.
- Benzoate moiety : Provides a scaffold for interaction with various biomolecules.
These structural features allow the compound to engage in diverse interactions with enzymes and receptors, potentially modulating biological pathways.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity.
- Receptor Binding : The compound may bind to various receptors, influencing signaling pathways.
- Halogen Bonding : If halogen substituents are present, they can enhance binding affinity through halogen interactions.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : It may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
- Gastroprotective Effects : Similar compounds have shown protective effects on gastric mucosa, reducing ulcer formation and promoting mucosal healing.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Reduced cytokine levels | |
| Gastroprotective | Decreased ulcer area |
Case Studies
-
Gastroprotective Study :
A study investigating the gastroprotective effects of related compounds found that tert-butyl derivatives significantly increased gastric wall mucus and reduced gastric lesions in animal models. Histological analysis revealed reduced submucosal edema and leukocyte infiltration, indicating effective protection of the gastric mucosa . -
Antioxidant Activity Assessment :
Research demonstrated that tert-butyl derivatives exhibited significant antioxidant properties by increasing superoxide dismutase (SOD) activity and decreasing malondialdehyde (MDA) levels in treated subjects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on general chemical principles and analogous
Structural and Functional Differences
| Property | tert-Butyl 2-amino-3-(tert-butyl)benzoate | tert-Butyl-(2R,3R)-3-Amino-2-hydroxybutanoate |
|---|---|---|
| Backbone | Aromatic benzoate | Aliphatic butanoate |
| Substituents | 2-amino, 3-(tert-butyl), tert-butyl ester | 3-amino, 2-hydroxy, tert-butyl ester |
| Chirality | Non-chiral (planar aromatic ring) | Chiral (2R,3R configuration) |
| Hydrogen Bonding | Amino group only | Amino and hydroxyl groups |
Physicochemical Properties
- Solubility: The benzoate derivative is less polar due to its aromatic backbone and dual tert-butyl groups, leading to lower water solubility compared to the butanoate analog, which has hydrophilic hydroxyl and amino groups .
- Stability: The tert-butyl ester in the benzoate compound enhances steric protection of the ester group, improving hydrolytic stability relative to aliphatic esters like the butanoate analog.
Limitations of Available Evidence
The comparison above relies on extrapolation from structurally related compounds and general chemical principles. Further experimental studies or computational modeling (e.g., DFT calculations) are required to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
